Ambroxol hydrochloride is a metabolite of bromhexine, a synthetic derivative of the naturally occurring vasicine alkaloid found in the Adhatoda vasica plant. [] Ambroxol hydrochloride acts as a secretolytic agent and is commonly used in scientific research to investigate its effects on various biological processes. [, , ] Research on ambroxol extends beyond its traditional use as a mucolytic agent, exploring its potential in fields such as molecular chaperone therapy and its influence on cellular signaling pathways. [, ]
References:[1] Determination ambroxole hydrochloride in substance ambroxole hydrochloride and finish medical products by methods adsorption spectroscopy in ultraviolet area, thin layer chromatography and height performers liquid chromatography. [] Precision Medicine for Parkinson's Disease: Ambroxol for Glucocerebrosidase‐Associated Parkinson's Disease, First Trial Completed. [] Effects of large dose of ambroxol hydrochloride on lung ischemia reperfusion injury in rats. [] Effects of Large Dose Ambroxol Hydrochloride on the Protection of Lung Ischemia Reperfusion Injury in Rats.[5] Study of predictive effect of ambroxol on acute lung injury.[6] The effect of ambroxol on chloride transport, CFTR and ENaC in cystic fibrosis airway epithelial cells.[7] Effects of high dose ambroxol on acute lung injury after liver transplantation.[8] Ambroxol for the treatment of COVID-19 among hospitalized patients: A multicenter retrospective cohort study.[9] Clinical observation in therapeutic effects of aerosol inhalation of asarin combined with ambroxol in postoperative pulmonary infection.[10] Differential Modulation of IgE-Dependent Activation of Human Basophils by Ambroxol and Related Secretolytic Analogues.[11] Effects of high dose ambroxol on pediatric acute lung injury.[12] Ambroxol hydrochloride medicine combination for injection.[13] Method for dissolving ambroxol hydrochloride raw materials.[14] Development and Validation of Salbutamol, Bromhexine, Ambroxol and Guauaifenesin Determination in Human Plasma by HPLC-MS/MS Method.[15] Suppressive effects of the expectorant drug ambroxol hydrochloride on quartz-induced lung inflammation in F344 rats.[16] Protedive effect of ambroxol on acute lung injury.[17] Activation of ciliary beating by a mucolytic agent, ambroxol, in bronchioles of mice.[18] Beyond Use Date (BUD) Determination of Ambroxol Hydrochloride Syrup by High-Performance Liquid Chromatography – UV/VIS Detector.[19] Transepithelial transport of ambroxol hydrochloride across human intestinal Caco-2 cell monolayers. [] Effect of Small and Large Ambroxol on Pulmonary Surfactant in Asthma Guinea-pig.[21] 1 SARS-CoV-2 and SARS-CoV spike-mediated cell-cell fusion differ in the requirements for 1 receptor expression and proteolytic activation 2 3 RUNNING TITLE : SARS-CoV-2 and SARS-CoV cell-cell fusion 4 5.[22] The antenatal use of ambroxol (bromhexine metabolite VIII) to prevent hyaline membrane disease: a controlled double-blind study.[23] Injection-grade ambroxol hydrochloride and solution for inhalation of injection-grade ambroxol hydrochloride.[24] Effekt von Ambroxol auf die Surfactantsekretion und -synthese von isolierten, alveolären Typ-II-Zellen.[25] Ambroxol hydrochloride injection with small volume and preparation method thereof.[26] 산전에 투여한 Ambroxol의 신생아 호흡 곤란 증후군 예방 효과.[27] Effect of Ambroxol and Beclomethasone on Lipopolysaccharide-Induced Nitrosative Stress in Bronchial Epithelial Cells.[28] Effect of ambroxol on the pulmonary surfactant in fetal rat lung.[29] Effect of early ambroxol treatment on lung functions in mechanically ventilated preterm newborns who subsequently developed a bronchopulmonary dysplasia (BPD). [] Antenatal ambroxol effects on surfactant pool size and postnatal lung function in preterm ventilated rabbits.[31] [Determination of ambroxol and clenbuterol in human plasma by LC-MS/MS method]. [] Analysis of high-dose ambroxol usage in the therapy of community acquired pneumonia.[33] Ambroxol inhibits peroxynitrite-induced damage of alpha1-antiproteinase and free radical production in activated phagocytic cells.[34] Effect of Ambroxol on Secretion, Production and Gene Expression of Mucin from Cultured Airway Epithelial Cells.[35] [Effect of ambroxol on surfactant secretion and synthesis in isolated type II alveolar cells].[36] Ambroxol and Poractant Alfa Injection treatment comparative study on the term newborns with neonatal respiratory distress syndrome.[37] Clinical observation of treating infantile pneumonia with Ambroxol.[38] The role of ambroxol in prevention of acute lung injury after cardiopulmonary bypass.[39] Development of the ambroxol gels for enhanced transdermal delivery.[40] Protective effect of Ambroxol on lung injury induced by ischemia reperfusion.[41] Effects of inhaled aerosolized low dose ambroxol on inflammatory response to one-lung ventilation in patients undergoing open-chest esophagus surgery.[42] The Use of an Ambroxol Solution to Assess Acute Dermal Irritation on Rabbit Skin.[43] Protective Effects of Ambroxol on Tracheal Mucosa of Rats Injured by Intratrache ally Instilled Amikacin.[44] Immunomodulatory Effects of Ambroxol on Airway Hyperresponsiveness and Inflammation.[45] Effect of ambroxol on oxidative stress in rats with acute lung injury.[46] Investigation the Integrative Therapy Effect of Ambroxol in Patients with Acute Respiratory Distress Syndrome.[47] [Modification of mucociliary clearance by a combination of theophylline with ambroxol and of ambroxol in monotherapy].
Ambroxol is classified as an expectorant and mucolytic agent. It is chemically categorized under the class of compounds known as phenolic derivatives. The compound is usually available in various formulations, including tablets, syrups, and inhalation solutions.
The synthesis of Ambroxol typically involves several chemical reactions starting from simpler organic compounds. One common method includes the bromination of o-nitrobenzaldehyde to produce 2-nitro-3,5-dibromobenzaldehyde, which undergoes further reactions to yield Ambroxol hydrochloride.
Ambroxol's molecular formula is and its structural representation includes a cyclohexanol moiety with a phenyl group substituted by an amino group and bromine atoms. The specific arrangement of atoms gives rise to its biological activity.
Ambroxol undergoes various chemical reactions that can be utilized for analytical purposes or further synthesis:
Ambroxol acts primarily by stimulating mucosal cells in the respiratory tract, leading to increased production of serous mucus. This mechanism facilitates the clearance of mucus through ciliary action, which is crucial for maintaining respiratory health.
Ambroxol exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms that ensure optimal bioavailability.
Ambroxol has diverse applications beyond its primary use as a mucolytic agent:
Ambroxol continues to be an important compound in both clinical practice and pharmaceutical research due to its beneficial effects on respiratory health and ongoing investigations into its broader pharmacological properties.
Ambroxol emerged from systematic pharmaceutical development by Boehringer-Ingelheim in the late 1960s, culminating in its commercialization in 1978 as a therapeutic agent for respiratory diseases [1] [4]. Its origin traces back to the alkaloid vasicine, derived from Adhatoda vasica (Malabar nut plant), which inspired the synthesis of bromhexine—ambroxol’s direct metabolic precursor. Ambroxol was identified as bromhexine’s active metabolite during early pharmacokinetic studies, explaining its superior efficacy in mucus clearance [3] [10].
Pharmacologically, ambroxol is classified as a secretolytic expectorant. It facilitates mucus clearance by disrupting acid mucopolysaccharide fibers in sputum, reducing viscosity, and enhancing ciliary transport [1] [4] [6]. Beyond mucolysis, it stimulates pulmonary surfactant synthesis by type II pneumocytes, improving alveolar compliance and bronchial protection [4] [8]. Recent research also highlights its role as a pharmacological chaperone in Gaucher disease, where it stabilizes mutant glucocerebrosidase enzymes, showcasing multifunctional activity beyond respiratory therapeutics [8] [9].
Table 1: Key Milestones in Ambroxol Development
Year | Event | Significance |
---|---|---|
1966 | Patent filed | Initial synthesis of bromhexine derivatives [2] |
1978 | Commercial launch | First marketed as Mucosolvan® for bronchopulmonary diseases [1] |
2008 | EMA review | Confirmed efficacy for sore throat (lozenge formulation) [4] |
2015 | PRAC safety update | Added severe cutaneous adverse reactions to labeling [3] |
2020s | Repurposing studies | Investigated for neurodegenerative disorders (e.g., Parkinson’s) [8] [9] |
Ambroxol’s chemical identity is trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol (C₁₃H₁₈Br₂N₂O, molecular weight 378.11 g/mol). Its structure features:
As the principal active metabolite of bromhexine, ambroxol forms via hepatic cytochrome P450-mediated demethylation and hydroxylation. Bromhexine differs structurally by incorporating a N-methylcyclohexylamine group and lacking the cyclohexanol moiety. This metabolic activation explains ambroxol’s enhanced potency: the cyclohexanol group facilitates hydrogen bonding with biological targets, while demethylation increases polarity and tissue penetration [2] [3] [10].
Table 2: Structural Comparison of Bromhexine and Ambroxol
Property | Bromhexine | Ambroxol |
---|---|---|
IUPAC Name | N-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexanamine | trans-4-[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol |
Molecular Formula | C₁₄H₂₀Br₂N₂ | C₁₃H₁₈Br₂N₂O |
Key Moieties | -N(CH₃)- group Cyclohexyl ring | -OH group trans-Cyclohexanol |
Bioactivation | Prodrug requiring metabolism | Active compound |
Crystal System | Not described in literature | Monoclinic (P2₁/c space group) [9] |
Derivatives like ambroxol hydrochloride (used in solid formulations) enhance solubility. Recent coordination complexes (e.g., ambroxol sulfonate salts) exhibit altered photoluminescent properties due to π-stacking interactions, though therapeutic relevance remains unexplored [9].
Ambroxol’s regulatory landscape reflects significant geographic variability:
Lozenges for sore throat (local anesthetic effect) [3] [4]Products undergo national procedures, leading to heterogeneous brand names (e.g., Mucosolvan® in Germany, Mucoangin® in Lithuania). A 2015 Pharmacovigilance Risk Assessment Committee (PRAC) review mandated labeling updates for severe cutaneous adverse reactions (SCARs), harmonizing safety warnings across the EU [3].
United States:Lacks FDA approval as a standalone drug. It is absent from the FDA Orange Book and designated compendia, likely due to:
Other Regions:
Table 3: Regulatory Status Overview by Region
Region | Approval Status | Key Brand Names | Special Notes |
---|---|---|---|
European Union | Full national authorization | Mucosolvan®, Surbronc®, Lasolvan® | Labeling harmonized post-2016 PRAC review |
United States | Not approved | — | Excluded from FDA databases |
Japan | Approved as hydrochloride | — | JAN-standardized |
India | OTC approvals | Mucolite®, Lysopain® | Often in fixed-dose combinations |
Latin America | OTC/Rx hybrid | Mucosan® (Mexico), Ambroxar® (Argentina) | Variable enforcement of prescription requirements |
The Article 31 referral (2014–2016) under EU Directive 2001/83/EC exemplifies transnational regulatory coordination. This review confirmed ambroxol’s acceptable benefit-risk profile but enforced class warnings for bromhexine (due to shared metabolism) and SCARs [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7